molecular formula C15H35NOSn B2990285 SnAP M Reagent CAS No. 1557288-04-6

SnAP M Reagent

Cat. No.: B2990285
CAS No.: 1557288-04-6
M. Wt: 364.161
InChI Key: YFZRXKFYLGAQOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SnAP M Reagent involves the reaction of tributylstannylmethanol with ethylenediamine. The reaction is typically carried out under mild conditions, making it a convenient and efficient process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the reagent .

Chemical Reactions Analysis

Types of Reactions

SnAP M Reagent primarily undergoes substitution reactions. It reacts with various aldehydes to form imines, which can then be cyclized to produce saturated N-heterocycles .

Common Reagents and Conditions

The common reagents used in these reactions include aldehydes, molecular sieves, and copper(II) triflate. The reactions are typically carried out in dichloromethane at room temperature .

Major Products

The major products formed from these reactions are saturated N-heterocycles, including morpholines, piperazines, and thiomorpholines .

Mechanism of Action

The mechanism of action of SnAP M Reagent involves the formation of an imine intermediate, which undergoes cyclization to form the desired N-heterocycle. The reaction proceeds through a radical pathway, facilitated by the presence of copper(II) triflate .

Comparison with Similar Compounds

Similar Compounds

  • SnAP 3-Spiro-(4-Pip) M Reagent
  • SnAP 2-Spiro-(2-Pyr) M Reagent
  • SnAP 3Me-M Reagent

Uniqueness

SnAP M Reagent is unique due to its ability to form a wide variety of saturated N-heterocycles under mild reaction conditions. Its versatility and efficiency make it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

2-(tributylstannylmethoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H8NO.Sn/c3*1-3-4-2;1-5-3-2-4;/h3*1,3-4H2,2H3;1-4H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZRXKFYLGAQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H35NOSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557288-04-6
Record name [(2-aminoethoxy)methyl]tributylstannane
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